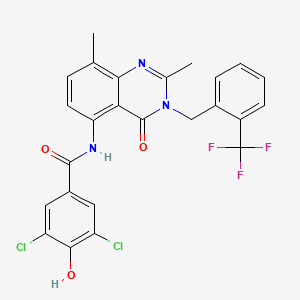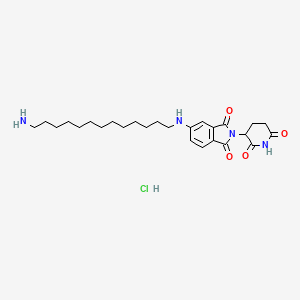
Pomalidomide-5-C13-NH2 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pomalidomide-5-C13-NH2 (hydrochloride) is a derivative of pomalidomide, a well-known immunomodulatory drug. This compound is specifically designed to act as a ligand for the E3 ubiquitin ligase cereblon, which is involved in the targeted degradation of proteins. Pomalidomide-5-C13-NH2 (hydrochloride) is used in the development of proteolysis-targeting chimeras (PROTACs), which are molecules that can selectively degrade specific proteins within cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-5-C13-NH2 (hydrochloride) involves several steps, starting from pomalidomideThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of Pomalidomide-5-C13-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. Quality control measures are implemented to ensure the consistency and purity of the final product .
化学反应分析
Types of Reactions
Pomalidomide-5-C13-NH2 (hydrochloride) undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of Pomalidomide-5-C13-NH2 (hydrochloride), which can be used in further research and development of PROTACs .
科学研究应用
Pomalidomide-5-C13-NH2 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Helps in studying the role of specific proteins in cellular processes by selectively degrading them.
Medicine: Potential therapeutic applications in treating diseases by targeting disease-causing proteins.
Industry: Used in the development of new drugs and therapeutic agents
作用机制
Pomalidomide-5-C13-NH2 (hydrochloride) exerts its effects by binding to the E3 ubiquitin ligase cereblon. This binding recruits cereblon to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is crucial for maintaining protein homeostasis within cells .
相似化合物的比较
Similar Compounds
- Pomalidomide-C3-NH2 (hydrochloride)
- Pomalidomide-PEG1-NH2 (hydrochloride)
- Pomalidomide-PEG3-NH2 (hydrochloride)
Uniqueness
Pomalidomide-5-C13-NH2 (hydrochloride) is unique due to its specific linker length and functional groups, which provide distinct binding properties and reactivity. This uniqueness makes it particularly useful in the development of PROTACs with specific target protein degradation profiles .
属性
分子式 |
C26H39ClN4O4 |
|---|---|
分子量 |
507.1 g/mol |
IUPAC 名称 |
5-(13-aminotridecylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C26H38N4O4.ClH/c27-16-10-8-6-4-2-1-3-5-7-9-11-17-28-19-12-13-20-21(18-19)26(34)30(25(20)33)22-14-15-23(31)29-24(22)32;/h12-13,18,22,28H,1-11,14-17,27H2,(H,29,31,32);1H |
InChI 键 |
GXFXEOLNJJHBOC-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCCCCCCCCCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


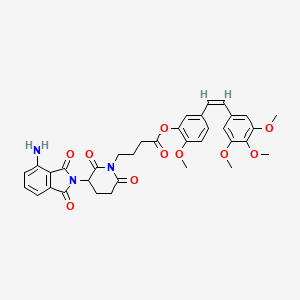

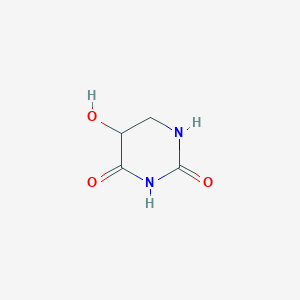

![(1S,4S,12S,13R,16R)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-one](/img/structure/B12367873.png)

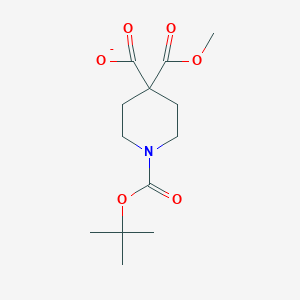

![(2R)-N-[[4-[[4-[(2-aminophenyl)carbamoyl]phenyl]methoxy]phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12367889.png)
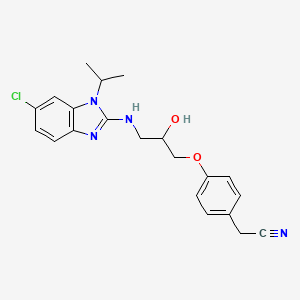
![(10S)-5-hydroxy-6-[(2R,3S)-3-hydroxy-2-methylbutanoyl]-2,2-dimethyl-10-propyl-9,10-dihydropyrano[2,3-f]chromen-8-one](/img/structure/B12367899.png)
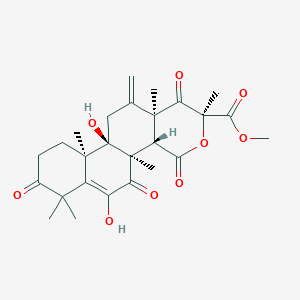
![(R)-(3-fluorophenyl)-[(2R,4R)-4-propylazetidin-2-yl]methanol](/img/structure/B12367903.png)
